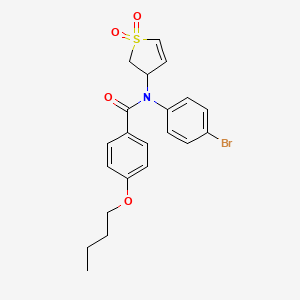

(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” is a chemical compound used in scientific research1. It possesses diverse applications, including drug development and organic synthesis1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone”. However, similar compounds have been synthesized using various methods23.Molecular Structure Analysis

The molecular structure analysis of “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” could not be found in the available literature.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone”. However, similar compounds have been involved in various chemical reactions for the synthesis of new compounds23.Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” are not available in the current literature.Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds like "(4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone" has been achieved, and their structures were elucidated using various spectroscopic techniques. These compounds were optimized using density functional theory (DFT) methods, and their stability and intermolecular charge transfer were analyzed. Molecular docking studies provided insights into their potential antiviral and antibacterial activities (FathimaShahana & Yardily, 2020).

Nonlinear Optical Properties

Research on the compound "(4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone" revealed its potential for nonlinear optical (NLO) applications. The study demonstrated the crystal's transparency in the visible region and its enhanced second harmonic generation (SHG) efficiency, indicating its suitability for device applications (Revathi et al., 2018).

Antimicrobial Activity

The synthesis of derivatives like "(4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone" showcased their antimicrobial activities. These compounds were evaluated using the cup plate method, and some exhibited interesting antimicrobial properties (Chaudhari, 2012).

Anticancer Potential

Studies have also explored the anticancer potential of related compounds. For instance, "Naphthyridine derivatives" like "3u" were found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting their promising role in melanoma treatment (Kong et al., 2018).

Safety And Hazards

The safety and hazards associated with “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone” are not available in the current literature.

Future Directions

Given the lack of information on “(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone”, future research could focus on its synthesis, characterization, and potential applications. Studies could also investigate its physical and chemical properties, safety profile, and mechanism of action.

Please note that this information is based on the limited data available and may not be entirely accurate or complete. For more detailed information, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

(4-methoxypiperidin-1-yl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTMJCQGROPVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)

![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)